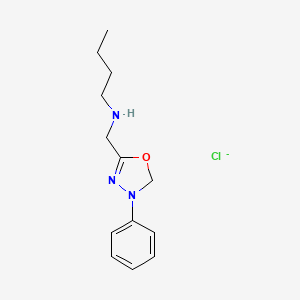
5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride is a synthetic organic compound belonging to the oxadiazoline class This compound is characterized by its unique structure, which includes a butylamino group, a phenyl ring, and an oxadiazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride typically involves the following steps:
Formation of the Oxadiazoline Ring: The oxadiazoline ring is formed through the cyclization of a suitable precursor, such as a nitrile oxide and an alkyne. This reaction is usually carried out under mild conditions, often in the presence of a catalyst.
Introduction of the Butylamino Group: The butylamino group is introduced through a nucleophilic substitution reaction. This step involves the reaction of a butylamine with an appropriate electrophilic intermediate.
Addition of the Phenyl Ring: The phenyl ring is typically introduced through a Friedel-Crafts acylation reaction, where a phenyl group is added to the oxadiazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazoline ring to other functional groups.
Substitution: The butylamino and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-((Methylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride
- 5-((Ethylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride
- 5-((Propylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride
Uniqueness
5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride is unique due to its specific butylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
102504-33-6 |
|---|---|
Formule moléculaire |
C13H19ClN3O- |
Poids moléculaire |
268.76 g/mol |
Nom IUPAC |
N-[(3-phenyl-2H-1,3,4-oxadiazol-5-yl)methyl]butan-1-amine;chloride |
InChI |
InChI=1S/C13H19N3O.ClH/c1-2-3-9-14-10-13-15-16(11-17-13)12-7-5-4-6-8-12;/h4-8,14H,2-3,9-11H2,1H3;1H/p-1 |
Clé InChI |
PITXPFQIZGFWFI-UHFFFAOYSA-M |
SMILES canonique |
CCCCNCC1=NN(CO1)C2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















